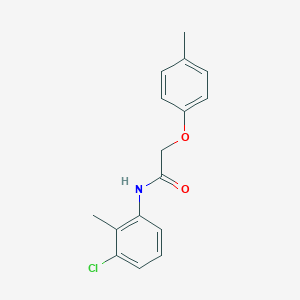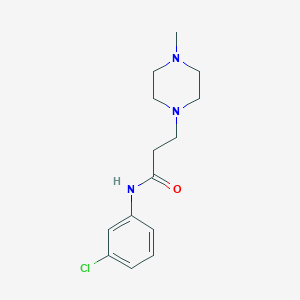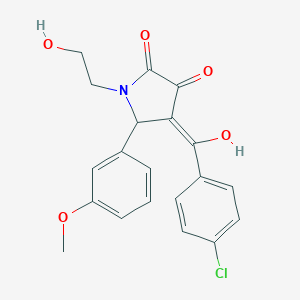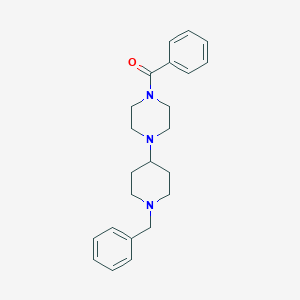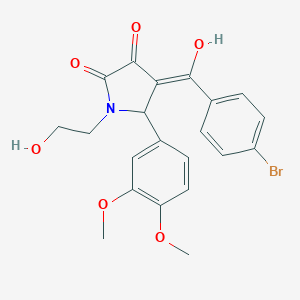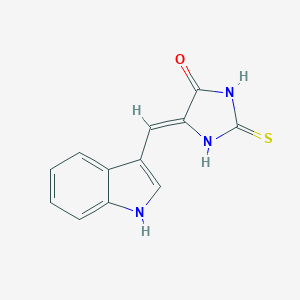![molecular formula C17H18N2O2S B249308 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol](/img/structure/B249308.png)
2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol, also known as MBZM, is a benzimidazole derivative that has been synthesized and studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. In cancer cells, 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol has been shown to activate the p53 pathway and inhibit the Akt/mTOR pathway, leading to apoptosis and cell cycle arrest. In neurobiology, 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol has been found to modulate the activity of GABA receptors and voltage-gated calcium channels, which are involved in synaptic transmission and neuronal excitability.
Biochemical and Physiological Effects:
2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol has been found to exhibit various biochemical and physiological effects, including anti-proliferative, anti-inflammatory, and anti-oxidant activities. In cancer cells, 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol has been shown to induce apoptosis and inhibit cell cycle progression by regulating the expression of various genes and proteins. In neurobiology, 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol has been found to modulate the activity of ion channels and receptors, leading to changes in synaptic transmission and neuronal excitability. In addition, 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol has been found to exhibit anti-inflammatory and anti-oxidant activities, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
One advantage of 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol is its relatively simple synthesis method and high yield. In addition, 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol has been found to exhibit a wide range of biochemical and physiological effects, making it a versatile compound for scientific research. However, one limitation of 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings. In addition, further studies are needed to fully elucidate the mechanism of action and potential therapeutic applications of 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol.
未来方向
There are several future directions for research on 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol, including:
1. Investigation of the molecular targets and signaling pathways involved in the anti-proliferative and neurobiological effects of 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol.
2. Development of novel derivatives of 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol with improved pharmacological properties and selectivity for specific molecular targets.
3. Evaluation of the potential therapeutic applications of 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol in cancer, neurological disorders, and other diseases.
4. Investigation of the pharmacokinetics and toxicity of 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol in vivo, to determine its suitability for clinical development.
In conclusion, 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol is a benzimidazole derivative that has been synthesized and studied for its potential applications in scientific research. This compound exhibits various biochemical and physiological effects, making it a promising candidate for further investigation. Future research on 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol may lead to the development of novel drugs with improved pharmacological properties and therapeutic applications.
合成方法
The synthesis of 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol involves the reaction of 2-mercapto-1-methylbenzimidazole with 1-bromo-2-phenylethanol in the presence of potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or N-methylpyrrolidone, and the resulting product is purified by column chromatography or recrystallization. The yield of 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol can vary depending on the reaction conditions, but typically ranges from 40-60%.
科学研究应用
2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol has been studied for its potential applications in various scientific research fields, including cancer research, neurobiology, and drug discovery. In cancer research, 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol has been found to exhibit anti-proliferative effects on cancer cells by inducing apoptosis and inhibiting cell cycle progression. In neurobiology, 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol has been shown to modulate the activity of ion channels and receptors, making it a potential candidate for the treatment of neurological disorders. In drug discovery, 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol has been used as a lead compound for the development of novel drugs with improved pharmacological properties.
属性
产品名称 |
2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol |
|---|---|
分子式 |
C17H18N2O2S |
分子量 |
314.4 g/mol |
IUPAC 名称 |
2-(5-methoxy-1-methylbenzimidazol-2-yl)sulfanyl-1-phenylethanol |
InChI |
InChI=1S/C17H18N2O2S/c1-19-15-9-8-13(21-2)10-14(15)18-17(19)22-11-16(20)12-6-4-3-5-7-12/h3-10,16,20H,11H2,1-2H3 |
InChI 键 |
IOGFWMBKPUGGTD-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)OC)N=C1SCC(C3=CC=CC=C3)O |
规范 SMILES |
CN1C2=C(C=C(C=C2)OC)N=C1SCC(C3=CC=CC=C3)O |
溶解度 |
41.3 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5'-bromo-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B249228.png)
![7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B249229.png)
